4-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c1-28-17-10-7-15(8-11-17)24(27)25-16-9-12-22-19(13-16)20(26)14-23(30-22)18-5-3-4-6-21(18)29-2/h3-14H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREAZFYETAVXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-4-one core, which can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions. The resulting chromen-4-one is then subjected to further functionalization to introduce the methoxy groups and the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the chromen-4-one structure can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acids, while reduction of the carbonyl group can produce chromanols.
Scientific Research Applications
Antimicrobial Applications
Chromene derivatives, including 4-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide, have been evaluated for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain benzamide analogues demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae .
Table 1: Antimicrobial Activity of Related Compounds
Anticancer Potential
The anticancer activity of chromene derivatives is another significant area of research. Studies have shown that compounds with methoxy substitutions exhibit enhanced antiproliferative effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 4.12 µM against HCT116 colorectal carcinoma cells, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC50 = 7.69 µM) .
Table 2: Anticancer Activity of Related Compounds
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the chromene core via Pechmann condensation.
- Introduction of the methoxy groups through methylation reactions.
- Coupling reactions to attach the benzamide moiety.
These synthetic methods are critical for producing derivatives with optimized biological activities.
Case Studies
Several studies have focused on synthesizing and evaluating derivatives similar to this compound:
- Antimicrobial Screening : A series of benzamide derivatives were synthesized and tested against a panel of bacterial and fungal strains, showing promising results in overcoming drug resistance .
- Anticancer Evaluation : New sulfonamide derivatives containing chromene structures were evaluated for their cytotoxicity against human cancer cell lines, demonstrating significant apoptotic effects .
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Moiety
Key Observations :
- Electron-donating groups (e.g., methoxy) increase solubility but may reduce membrane permeability compared to halogen substituents (Br, Cl) .
Variations in Chromenone Substituents
Key Observations :
Biological Activity
Overview
4-Methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of benzamides and features a unique chromenyl structure, which contributes to its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C25H21NO6
- Molecular Weight: 431.4 g/mol
- IUPAC Name: this compound
The compound's structure includes multiple functional groups, such as methoxy and carbonyl groups, which enhance its reactivity and biological activity. The chromen-4-one core is particularly significant for its interaction with various biological targets.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory properties, particularly against tyrosinase . Tyrosinase is crucial in melanin synthesis, and its inhibition can lead to depigmentation effects, making this compound a candidate for skin lightening treatments.
Table 1: Biological Activities of this compound
| Activity Type | Target Enzyme/Pathway | Effect | Potential Applications |
|---|---|---|---|
| Enzyme Inhibition | Tyrosinase | Inhibition of melanin production | Skin lightening treatments |
| Antioxidant Activity | N/A | Scavenging free radicals | Anti-aging formulations |
| Anti-inflammatory | N/A | Reduction of inflammation | Treatment of inflammatory skin conditions |
Antioxidant Properties
In addition to its role as a tyrosinase inhibitor, this compound has shown promising antioxidant properties . Antioxidants are vital in protecting cells from oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Preliminary studies suggest that this compound can scavenge free radicals effectively.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory effects , indicating its potential utility in treating conditions characterized by inflammation, such as dermatitis or psoriasis. This activity may be attributed to its ability to modulate inflammatory pathways at the molecular level.
The mechanism of action for this compound involves binding to specific active sites on enzymes like tyrosinase, thereby inhibiting their activity. This interaction prevents the conversion of tyrosine to melanin, contributing to its depigmenting effects.
Case Studies and Research Findings
- Tyrosinase Inhibition Study : A study evaluated the inhibitory effect of various benzamide derivatives on tyrosinase activity. Results indicated that this compound exhibited a significant reduction in enzyme activity compared to controls, suggesting its potential as a cosmetic agent for skin depigmentation.
- Antioxidant Activity Assessment : In vitro assays demonstrated that the compound effectively scavenged DPPH radicals, indicating strong antioxidant capacity. This property suggests potential applications in anti-aging skincare formulations.
- Anti-inflammatory Research : A preliminary animal study assessed the anti-inflammatory effects of the compound in a model of induced dermatitis. Results showed reduced edema and erythema in treated subjects compared to untreated controls, highlighting its therapeutic potential in inflammatory skin conditions.
Q & A
Q. What are the established synthetic routes for 4-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via multi-step reactions involving coupling of chromen-4-one derivatives with substituted benzamides. Key steps include:
- Amide bond formation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or acetonitrile) under nitrogen atmosphere .
- Chromenone synthesis : Cyclization of substituted 2'-hydroxyacetophenones using acidic (H₂SO₄) or basic (K₂CO₃) conditions .
- Optimization : Control reaction temperature (70–100°C), solvent polarity, and stoichiometric ratios to minimize byproducts. For example, potassium carbonate in acetonitrile improves yield in nucleophilic substitutions .
Q. How is the compound structurally characterized, and what spectroscopic techniques are most reliable?
Methodological Answer:
- X-ray crystallography : Provides definitive confirmation of molecular geometry, including dihedral angles between chromenone and benzamide moieties (e.g., 12.5° deviation reported in similar structures) .
- Spectroscopy :
- ¹H/¹³C NMR : Methoxy groups appear as singlets at δ ~3.8–4.0 ppm (¹H) and δ ~55–60 ppm (¹³C). Aromatic protons show splitting patterns dependent on substitution .
- IR : Strong carbonyl stretches (C=O) at ~1680–1700 cm⁻¹ and amide bands (N–H) at ~3300 cm⁻¹ .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 432.1312) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data arising from polymorphic forms or solvate formation?
Methodological Answer:
- Polymorph screening : Conduct recrystallization in diverse solvents (e.g., ethanol, DMSO) and analyze via PXRD to identify crystalline forms .
- Dynamic NMR : Variable-temperature studies differentiate conformational dynamics (e.g., rotational barriers of methoxy groups) from true polymorphism .
- Complementary techniques : Pair solid-state IR with solution-state NMR to distinguish solvent-free vs. solvated forms .
Q. What experimental design considerations are critical for evaluating the compound’s bioactivity in medicinal chemistry studies?
Methodological Answer:
Q. How can computational methods predict the compound’s physicochemical properties and reactivity?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gap ~4.2 eV) and nucleophilic attack sites .
- MD simulations : Simulate solvation in water/DMSO mixtures to assess solubility and aggregation tendencies .
- QSPR models : Train models using descriptors like logP (predicted ~2.8) and polar surface area (~80 Ų) to forecast bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
